molecular formula C17H21N5O2 B2701856 [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone CAS No. 2380069-87-2

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone

Cat. No.: B2701856
CAS No.: 2380069-87-2
M. Wt: 327.388
InChI Key: QOEWKSWLDLGKJH-UHFFFAOYSA-N
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Description

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclopropylpyridazinyl, piperidinyl, and pyrazolyl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyridazinyl moiety.

    Attachment of the Piperidinyl Group: The intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Introduction of the Pyrazolyl Group: Finally, the pyrazolyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrazolyl moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridazinyl ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazinyl and pyrazolyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest it may have activity against certain types of cancer cells and neurological disorders, although more research is needed to confirm these effects.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone
  • [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
  • [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

Uniqueness

Compared to these similar compounds, [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone stands out due to its pyrazolyl group, which may confer unique biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(15-5-8-18-19-15)22-9-6-12(7-10-22)11-24-16-4-3-14(20-21-16)13-1-2-13/h3-5,8,12-13H,1-2,6-7,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEWKSWLDLGKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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